![molecular formula C26H29N5O3 B2526781 9-(2-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-40-8](/img/structure/B2526781.png)
9-(2-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "9-(2-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" is a chemically synthesized molecule that appears to be related to a class of compounds known for their potential pharmacological properties. While the provided data does not directly describe this specific compound, it does offer insights into similar compounds that have been synthesized and tested for biological activity.
Synthesis Analysis
The synthesis of related compounds involves a multi-step process that includes N-alkylation or N-arylation of the purine core, followed by Stille coupling to introduce various substituents. For instance, the synthesis of 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines has been described, which shares a similar purine backbone to the compound . These methods could potentially be adapted to synthesize the compound of interest by altering the substituents to match the desired structure.
Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by the presence of a purine core, which is a bicyclic aromatic heterocycle. The specific compound mentioned would likely have a similar core with additional substituents that define its unique properties. The structure is expected to have a significant impact on the compound's interaction with biological targets, as seen with other purine derivatives .
Chemical Reactions Analysis
Purine derivatives can undergo various chemical reactions, particularly at their substituent sites. The reactivity can be influenced by the nature of the substituents, such as electron-donating or electron-withdrawing groups. For example, the presence of a chlorine atom at the purine 2-position has been found to enhance antimycobacterial activity in related compounds . This suggests that the specific electronic and steric configuration of the substituents on the compound would play a crucial role in its chemical reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are influenced by their molecular structure. These properties include solubility, stability, and the ability to cross biological membranes, which are critical for their pharmacological potential. For instance, compounds with phenylpiperazinealkyl substituents have shown significant activity in central nervous system tests, indicating that these properties can be fine-tuned to target specific biological activities .
Wissenschaftliche Forschungsanwendungen
Adenosine Receptor Affinities and Binding Modes
Research on tricyclic pyrimido- and pyrazinoxanthines, which are structurally related to the compound , has shown that these molecules have affinities for adenosine receptors (ARs). The binding affinities and modes to human and rat ARs have been explored, indicating potential applications in neurological research or drug development targeting adenosine receptors, which are involved in various physiological processes including cardiovascular function, pain, and sleep (Szymańska et al., 2016).
Anti-inflammatory Activity
Compounds based on the pyrimidopurinedione ring system have been shown to exhibit anti-inflammatory activity in animal models. This suggests potential research applications in the development of anti-inflammatory agents, providing a foundation for further exploration of related compounds in the treatment of inflammation-related conditions (Kaminski et al., 1989).
Crystal Structure Analysis
The crystal structure analysis of related compounds, such as "9-(4-Methoxyphenyl)-3,3-Dimethyl-10-(4-Methylphenyl)-1,2,3,4,5,6,7,8,9,10-Decahydroacridin-1,8-Dione," provides insights into the molecular conformations and interactions within the crystal lattice. Such studies are essential for understanding the physicochemical properties of these compounds, which is crucial for their potential application in materials science or as a basis for drug design (Wang et al., 2011).
Analgesic Activity
Research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives has revealed significant analgesic and anti-inflammatory effects, suggesting potential applications in pain management and anti-inflammatory therapies. Such studies contribute to the understanding of the pharmacological properties of these compounds and their potential therapeutic uses (Zygmunt et al., 2015).
Eigenschaften
IUPAC Name |
9-(2-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3/c1-18-16-30(20-13-7-8-14-21(20)34-3)25-27-23-22(31(25)17-18)24(32)29(26(33)28(23)2)15-9-12-19-10-5-4-6-11-19/h4-8,10-11,13-14,18H,9,12,15-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVOKQUKDTYHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCCC4=CC=CC=C4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

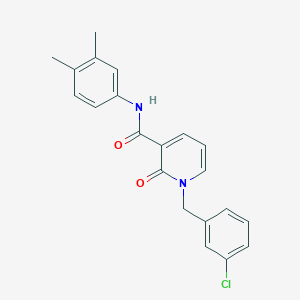
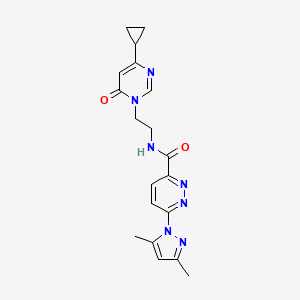
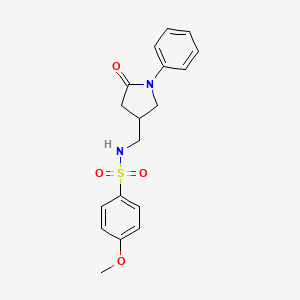
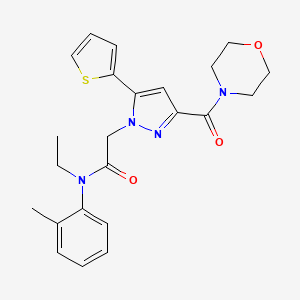
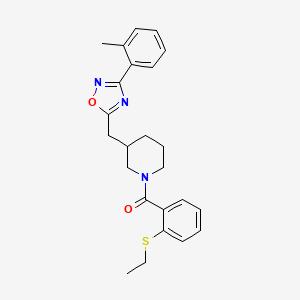
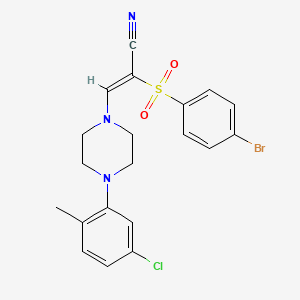
![Ethyl 4-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2526709.png)
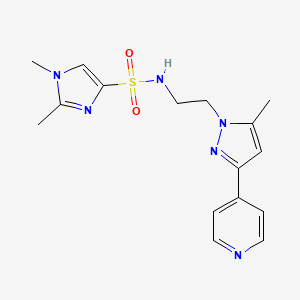
![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2526711.png)
![7-[(4-chlorophenyl)methyl]-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2526712.png)
![N~3~-[(1E)-phenylmethylene]pyridine-2,3-diamine](/img/structure/B2526713.png)
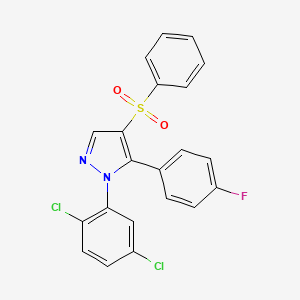
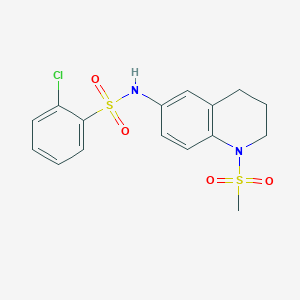
![3-(3-{[(4-Methylphenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B2526721.png)